N-(1,3-benzodioxol-5-ylmethyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound that features a benzodioxole and a benzofuran moiety. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Formation of the Benzofuran Moiety: This involves the cyclization of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base to form 5-ethyl-1-benzofuran.
Coupling Reaction: The final step involves coupling the benzodioxole and benzofuran moieties through an acetamide linkage. This can be done by reacting the benzodioxole derivative with the benzofuran derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would also enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the acetamide linkage, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of action of benzodioxole and benzofuran-containing compounds.
Industrial Applications: It is used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole moiety can interact with the active sites of enzymes, inhibiting their activity, while the benzofuran moiety can bind to receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: This compound shares the benzodioxole moiety but lacks the benzofuran and acetamide functionalities.
3-(benzodioxol-5-yl)propionic acid: Similar in structure but contains a propionic acid group instead of the benzofuran and acetamide moieties.
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide is unique due to the combination of benzodioxole and benzofuran moieties linked by an acetamide group. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for research in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C20H19NO4 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C20H19NO4/c1-2-13-3-5-17-16(7-13)15(11-23-17)9-20(22)21-10-14-4-6-18-19(8-14)25-12-24-18/h3-8,11H,2,9-10,12H2,1H3,(H,21,22) |
InChI Key |
SCUSSDOEGSDNLU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C2CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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